Factor Xa Inhibitory Affinity: Quantified Potency Comparison Against Apixaban
This compound demonstrates a Ki of 0.00045 μM (0.45 nM) against human coagulation Factor Xa in a biochemical assay, representing a distinct affinity class compared to the ultra-high-potency clinical agent Apixaban, which has a reported Ki of 0.08 nM [1][2]. The approximately 5.6-fold lower affinity differentiates this compound for applications where a moderate level of FXa inhibition is desired to avoid complete target saturation, such as in kinetic mechanistic studies.
| Evidence Dimension | Binding affinity to human Factor Xa (Ki) |
|---|---|
| Target Compound Data | Ki = 0.45 nM (0.00045 μM) |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM |
| Quantified Difference | ~5.6-fold lower potency |
| Conditions | Biochemical assay; inhibition of human FXa mediated cleavage of a chromogenic substrate |
Why This Matters
This moderate potency profile makes the compound a preferred tool for studies where complete Factor Xa inhibition is confounding, such as investigating the residual activity of the prothrombinase complex or in ex vivo models where a graded response is required.
- [1] BindingDB. Affinity Data for BDBM50352117 / CHEMBL1824514. Ki = 0.00045 μM for Human Coagulation Factor Xa. View Source
- [2] Wong, P. C., et al. (2008). Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies. J Thromb Haemost, 6(5), 820-829. View Source
